4-Hydroxy-1-(2-hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid
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Overview
Description
4-Hydroxy-1-(2-hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and carboxylic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1-(2-hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the hydroxyl and carboxylic acid groups. One common synthetic route includes the reaction of piperidine with 2-hydroxy-4-methylbenzoic acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of different substituted piperidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Hydroxy-1-(2-hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid is studied for its potential biological activities. It may serve as a lead compound for drug development.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow for interactions with various biological targets.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-1-(2-hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Piperidine-4-carboxylic acid
2-Hydroxy-4-methylbenzoic acid
4-Hydroxybenzoic acid
Uniqueness: 4-Hydroxy-1-(2-hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid stands out due to its unique combination of hydroxyl and carboxylic acid groups on the piperidine ring, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
4-hydroxy-1-(2-hydroxy-4-methylbenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-9-2-3-10(11(16)8-9)12(17)15-6-4-14(20,5-7-15)13(18)19/h2-3,8,16,20H,4-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWMLARTQOVUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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